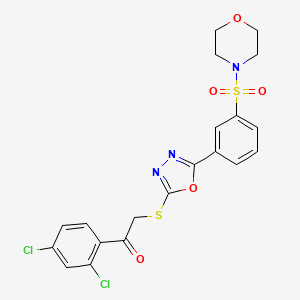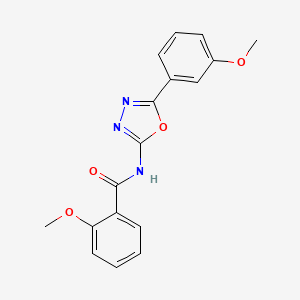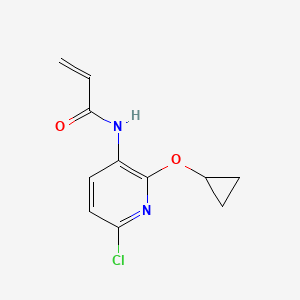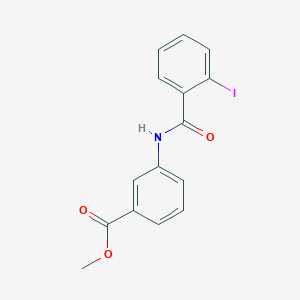![molecular formula C9H16N2O5S B2896281 Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine CAS No. 55496-62-3](/img/structure/B2896281.png)
Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine” is a compound that contains a thiazole ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . This compound is related to Thiamine EP Impurity A, which is also known as Thiamine Sulfate Ester .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, including this compound, are known to participate in various chemical reactions. For instance, in the MTT assay, a colorimetric assay for assessing cell metabolic activity, thiazole compounds are reduced to formazan, which has a purple color . Thiazoles have also been found to have diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 143.23 . It is a solid at room temperature and is stored in a refrigerator .科学的研究の応用
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole scaffold have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have been reported to have anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
Thiazole derivatives, such as sulfathiazole, have been found to have antimicrobial properties . This makes them useful in the fight against various types of microbial infections.
Antifungal Activity
Some thiazole derivatives have been found to have antifungal properties . This means they could potentially be used in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have also been found to have antiviral properties . This makes them potential candidates for the development of new antiviral medications.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the treatment of cancer.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurological disorders.
Safety and Hazards
将来の方向性
Thiazoles, including this compound, have been the subject of extensive research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They have also been studied for their pharmaceutical and biological activities . Future research may focus on the design and development of different thiazole derivatives .
作用機序
Target of Action
The primary targets of Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine are the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in various cellular processes, including cell differentiation, metabolism, and apoptosis .
Mode of Action
Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine interacts with its targets by binding directly to these nuclear receptors, stimulating their transcriptional activities in a hormone-dependent fashion . This interaction leads to changes in the expression of specific genes, which can have various downstream effects depending on the specific pathway involved .
Biochemical Pathways
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole compounds are generally known for their good bioavailability .
Result of Action
The molecular and cellular effects of Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine’s action depend on the specific biochemical pathways it affects. Given its wide range of biological activities, this compound could potentially influence a variety of cellular processes, from inflammation and pain perception to microbial growth and tumor progression .
Action Environment
The action, efficacy, and stability of Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine can be influenced by various environmental factors. For instance, the compound’s solubility in water, alcohol, and ether could affect its distribution within the body and its ability to reach its targets. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and activity .
特性
IUPAC Name |
N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.C2H2O4.H2O/c1-6-7(3-4-8-2)10-5-9-6;3-1(4)2(5)6;/h5,8H,3-4H2,1-2H3;(H,3,4)(H,5,6);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUPLIKXDLLODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCNC.C(=O)(C(=O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2896198.png)
![2-Chloro-1-spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2896199.png)



![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2896207.png)



![Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2896215.png)
![Ethyl 4-[3-[4-(2-methoxyethylcarbamoyl)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2896216.png)


